molecular formula C16H12ClN3O4 B2808180 N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421494-23-6

N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2808180
CAS RN: 1421494-23-6
M. Wt: 345.74
InChI Key: QVAIKXSLNHXVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O4 and its molecular weight is 345.74. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

MMV019918 exhibits potent antimalarial properties. It was selected from the MMV Malaria Box for its ability to target both asexual stages (responsible for disease symptoms) and gametocytes (responsible for transmission). The compound’s efficacy against P. falciparum was confirmed through standard membrane-feeding assays, making it a promising candidate for malaria treatment .

Transmission Blocking

In addition to its direct antimalarial effects, MMV019918 shows potential as a transmission-blocking agent. By inhibiting gametocyte development, it could reduce the spread of malaria within mosquito vectors. This property is crucial for implementing malaria elimination strategies .

Cardiac Effects

Interestingly, both MMV019918 and its analogs significantly prolonged atrioventricular conduction time in Langendorff-isolated rat hearts. Furthermore, they exhibited inhibitory activity against Ba^2+ current through Ca_v1.2 channels. These cardiac effects warrant further investigation and may have implications for drug safety and potential side effects .

Molecular Target

An in silico target-fishing study suggested that the enzyme phosphoethanolamine methyltransferase (PfPMT) could be a potential target for MMV019918. However, the compound’s activity against PfPMT did not directly correlate with its antiplasmodial activity. This discrepancy suggests that MMV019918 likely acts through an alternative molecular target for its antimalarial effects .

Dual-Stage Inhibition

MMV019918’s unique feature lies in its ability to target both sexual (gametocytes) and asexual (blood-stage) forms of the parasite. This dual-stage inhibition is valuable for comprehensive malaria control, as it addresses different aspects of the parasite’s life cycle .

Starting Point for Drug Development

Despite the uncertainty regarding its precise molecular target, MMV019918’s activity against PfPMT provides an important starting point. Researchers can use this information to design more potent inhibitors that are effective against both sexual and asexual stages of P. falciparum .

properties

IUPAC Name

N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-12-5-1-2-6-13(12)19-14(21)11-8-18-16(23)20(15(11)22)9-10-4-3-7-24-10/h1-8H,9H2,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAIKXSLNHXVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.